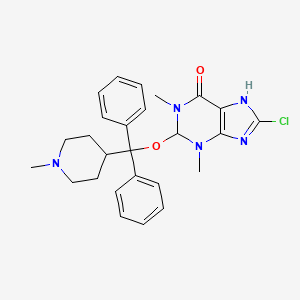
8-Chloro-1,3-dimethyl-2-(diphenyl(1-methyl-4-piperidyl)methoxy)purin-6(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-1,3-dimethyl-2-(diphenyl(1-methyl-4-piperidyl)methoxy)purin-6(3H)-one is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,3-dimethyl-2-(diphenyl(1-methyl-4-piperidyl)methoxy)purin-6(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.
Chlorination: Introduction of the chlorine atom at the 8th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Substitution Reactions: The diphenyl and piperidyl groups can be introduced through nucleophilic substitution reactions, often using Grignard reagents or organolithium compounds.
Methylation: Methyl groups can be added using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
8-Chloro-1,3-dimethyl-2-(diphenyl(1-methyl-4-piperidyl)methoxy)purin-6(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Grignard reagents, organolithium compounds, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of 8-Chloro-1,3-dimethyl-2-(diphenyl(1-methyl-4-piperidyl)methoxy)purin-6(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
8-Chloro-1,3-dimethyl-2-(diphenylmethyl)purin-6(3H)-one: Similar structure but lacks the piperidyl group.
1,3-Dimethyl-2-(diphenyl(1-methyl-4-piperidyl)methoxy)purin-6(3H)-one: Similar structure but lacks the chlorine atom.
Uniqueness
8-Chloro-1,3-dimethyl-2-(diphenyl(1-methyl-4-piperidyl)methoxy)purin-6(3H)-one is unique due to the presence of both the chlorine and piperidyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
73986-43-3 |
|---|---|
分子式 |
C26H30ClN5O2 |
分子量 |
480.0 g/mol |
IUPAC 名称 |
8-chloro-1,3-dimethyl-2-[(1-methylpiperidin-4-yl)-diphenylmethoxy]-2,7-dihydropurin-6-one |
InChI |
InChI=1S/C26H30ClN5O2/c1-30-16-14-20(15-17-30)26(18-10-6-4-7-11-18,19-12-8-5-9-13-19)34-25-31(2)22-21(23(33)32(25)3)28-24(27)29-22/h4-13,20,25H,14-17H2,1-3H3,(H,28,29) |
InChI 键 |
DYEDMUXMCJBVAN-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4N(C5=C(C(=O)N4C)NC(=N5)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


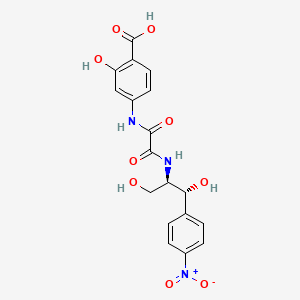
![1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14438033.png)
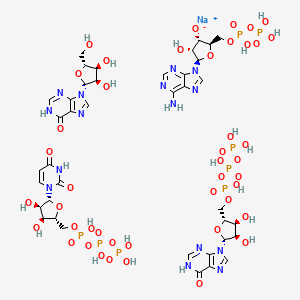
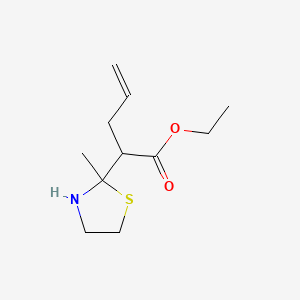
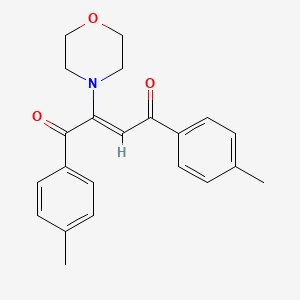

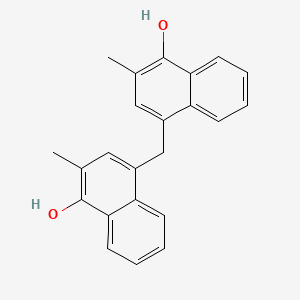
![1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14438066.png)
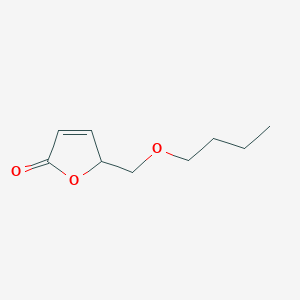



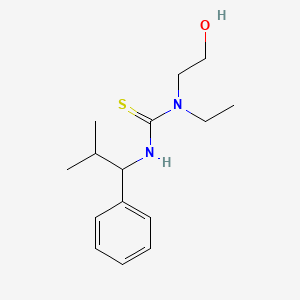
![4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)](/img/structure/B14438122.png)
